molecular formula C23H27N3O B5977356 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine

1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine

Numéro de catalogue B5977356
Poids moléculaire: 361.5 g/mol
Clé InChI: QTFSIXPHZOCLMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine, commonly known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood, but it is thought to work through the activation of the immune system. DMXAA has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This cytokine production leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a signaling molecule involved in the regulation of blood flow and immune function. DMXAA has also been shown to reduce the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This reduction in VEGF production may contribute to the anti-tumor effects of DMXAA.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMXAA is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death. However, DMXAA has some limitations as well. It has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. Additionally, DMXAA has not yet been tested in clinical trials, so its potential as a cancer treatment is still uncertain.

Orientations Futures

There are several future directions for DMXAA research. One area of interest is the development of new analogs of DMXAA that may have improved anti-cancer properties. Another area of interest is the investigation of the mechanism of action of DMXAA in more detail. This may lead to the development of new therapies that target the immune system to fight cancer. Finally, clinical trials are needed to determine the safety and efficacy of DMXAA as a cancer treatment in humans.
Conclusion
In conclusion, DMXAA is a small molecule that has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines and has the potential to enhance the anti-tumor effects of radiation and chemotherapy. DMXAA works through the activation of the immune system, but its exact mechanism of action is not fully understood. While DMXAA has some limitations, such as toxicity to normal cells at high doses, it has several potential future directions for research, including the development of new analogs and the investigation of its mechanism of action in more detail.

Méthodes De Synthèse

DMXAA is synthesized through a multi-step process that involves the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazole with 2-ethylpiperidine in the presence of a base. The resulting product is then purified through a series of chromatography steps. The synthesis of DMXAA is relatively complex and requires careful attention to detail to ensure a high yield and purity of the final product.

Applications De Recherche Scientifique

DMXAA has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the anti-tumor effects of radiation and chemotherapy in preclinical studies.

Propriétés

IUPAC Name

3-benzhydryl-5-[(2-ethylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-2-20-15-9-10-16-26(20)17-21-24-23(25-27-21)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,22H,2,9-10,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFSIXPHZOCLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-YL]methyl}-2-ethylpiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.